molecular formula C6H7BrN2O B1526251 5-Bromo-4-methoxy-6-methylpyrimidine CAS No. 4319-87-3

5-Bromo-4-methoxy-6-methylpyrimidine

Cat. No. B1526251
CAS RN: 4319-87-3
M. Wt: 203.04 g/mol
InChI Key: YDPPNMNAHGZFDJ-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-6-methylpyrimidine is a chemical compound with the molecular formula C6H7BrN2O . It has a molecular weight of 203.04 . It is a solid substance that should be stored in a dry environment at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 5-Bromo-4-methoxy-6-methylpyrimidine is 1S/C6H7BrN2O/c1-4-5(7)6(10-2)9-3-8-4/h3H,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Bromo-4-methoxy-6-methylpyrimidine is a solid substance . It should be stored in a dry environment at temperatures between 2-8°C . The compound has a molecular weight of 203.04 .

Scientific Research Applications

Antiviral Activity

5-Bromo-4-methoxy-6-methylpyrimidine has been studied for its potential antiviral applications. A study by Hocková et al. (2003) explored derivatives of 2,4-diamino-6-hydroxypyrimidines substituted in position 5 with various groups, including 5-bromo, and their antiviral activities. They found that these compounds showed pronounced antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, but without measurable toxicity (Hocková et al., 2003).

Chemical Synthesis and Crystallography

The compound has been utilized in chemical synthesis and crystallography studies. For instance, Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, providing insights into crystal structure formation and chemical behavior (Doulah et al., 2014).

Development of New Derivatives

Research has also focused on developing new chemical derivatives of 5-bromo-4-methoxy-6-methylpyrimidine for various applications. Bakavoli et al. (2006) synthesized 4-amino-5-bromo-2-substituted-aminopyrimidines from 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of new thiazolo[4,5-d]pyrimidine derivatives (Bakavoli et al., 2006).

Synthesis of Medicinal Compounds

Hirokawa et al. (2000) described the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a carboxylic acid moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist. This indicates the compound's role in the synthesis of medically relevant substances (Hirokawa et al., 2000).

Quantum Chemical Calculations and Spectroscopy

Prabavathi and Nilufer (2015) performed quantum chemical calculations to elucidate the molecular structure and spectroscopic insights on related compounds, including 2-amino-5-bromo-6-methyl-4-pyrimidinol. This research contributes to understanding the electronic properties and chemical behavior of these compounds (Prabavathi & Nilufer, 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

5-bromo-4-methoxy-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-4-5(7)6(10-2)9-3-8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPPNMNAHGZFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717780
Record name 5-Bromo-4-methoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methoxy-6-methylpyrimidine

CAS RN

4319-87-3
Record name 5-Bromo-4-methoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Wang, Y Chi, AR Harris, D Gray, JE Davoren - Synthesis, 2011 - thieme-connect.com
Small halogenated heteroaromatic ring systems are valuable monomers, which can enable rapid access to novel and desirable chemical space, in part because of their ability to …
Number of citations: 4 www.thieme-connect.com

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